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Compound of Interest

Compound Name: 2-(Piperidin-4-yl)acetonitrile

Cat. No.: B1311751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 2-(Piperidin-4-yl)acetonitrile, a valuable building block in medicinal chemistry and

drug development. Due to the limited availability of direct experimental spectra in the public

domain, this guide presents a combination of predicted data based on analogous structures

and detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2-
(Piperidin-4-yl)acetonitrile. These values are derived from the analysis of structurally related

compounds, including piperidine and its derivatives, as well as characteristic frequencies for

the nitrile functional group.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

H1 (NH) 1.5 - 2.5 Broad Singlet

Chemical shift is

concentration and

solvent dependent.

H2, H6 (axial &

equatorial)

2.9 - 3.1 (eq), 2.4 - 2.6

(ax)
Multiplet

Protons on carbons

adjacent to the

nitrogen.

H3, H5 (axial &

equatorial)

1.6 - 1.8 (eq), 1.4 - 1.6

(ax)
Multiplet

H4 (methine) 1.8 - 2.0 Multiplet

H7 (methylene) 2.3 - 2.5 Doublet

Protons of the

acetonitrile methylene

group.

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon

Predicted Chemical Shift
(δ, ppm)

Notes

C2, C6 45 - 50
Carbons adjacent to the

nitrogen.

C3, C5 30 - 35

C4 35 - 40 Methine carbon.

C7 20 - 25
Methylene carbon of the

acetonitrile group.

C8 (CN) 118 - 125 Nitrile carbon.

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
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Table 3: Expected IR Absorption Bands
Functional Group

Expected
Frequency (cm⁻¹)

Intensity Vibration Mode

N-H (piperidine) 3300 - 3500 Medium, Broad Stretching

C-H (alkane) 2850 - 3000 Medium to Strong Stretching

C≡N (nitrile) 2240 - 2260 Medium, Sharp Stretching

C-N (piperidine) 1000 - 1250 Medium Stretching

Table 4: Mass Spectrometry Data
Parameter Value

Molecular Formula C₇H₁₂N₂[1]

Molecular Weight 124.19 g/mol [1]

Predicted [M+H]⁺ 125.1073

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of 2-
(Piperidin-4-yl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 2-(Piperidin-4-yl)acetonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 10-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the TMS signal (¹H) or the solvent peak (¹³C).

Integrate the signals in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Film Method):

Ensure the KBr or NaCl salt plates are clean and dry.

Place a small drop of neat liquid 2-(Piperidin-4-yl)acetonitrile onto one salt plate. If the

sample is a solid, a solution in a volatile solvent like dichloromethane can be used, and the

solvent allowed to evaporate.

Place the second salt plate on top and gently rotate to create a thin, uniform film.

Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean salt plates should be acquired and

subtracted from the sample spectrum.

Data Analysis:

Identify the major absorption bands in the spectrum.
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Correlate the observed frequencies with known vibrational modes of functional groups,

paying particular attention to the N-H, C-H, and C≡N stretching regions.[2]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI).

Sample Preparation:

Prepare a dilute solution of 2-(Piperidin-4-yl)acetonitrile (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

The solution can be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

Ionization Mode: Positive ion mode is typically used for amines to observe the protonated

molecule [M+H]⁺.

Mass Range: Scan from m/z 50 to 500.

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Adjust for a stable spray.

Drying Gas Flow and Temperature: Optimize to ensure desolvation of the ions.

Data Analysis:

Identify the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight.

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural

information. The fragmentation can be induced by collision-induced dissociation (CID).
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Logical and Experimental Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis and data

interpretation.

Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of 2-(Piperidin-4-yl)acetonitrile.
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Caption: Logical flow for the interpretation of spectroscopic data to confirm the structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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